molecular formula C19H20N2OS2 B5048216 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)propanamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B5048216
M. Wt: 356.5 g/mol
InChI Key: CQVPLIMTIOVYJR-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their high pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on the specific compound. Some benzothiazoles may cause skin sensitization and may be toxic to aquatic life .

Future Directions

The future of benzothiazole research is promising, with ongoing studies into their synthesis and potential applications in medicine and other fields .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-11-9-12(2)17(13(3)10-11)21-18(22)14(4)23-19-20-15-7-5-6-8-16(15)24-19/h5-10,14H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVPLIMTIOVYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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